1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

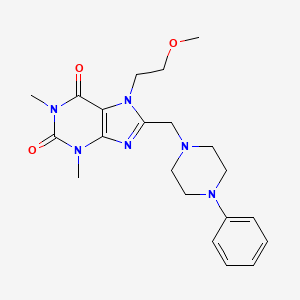

“1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of 1,2,4-triazole-3-carboxylic acid , which is a major metabolite of the antiviral agent Ribavirin .

Synthesis Analysis

A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .

Molecular Structure Analysis

The molecular structure of “1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid” can be represented by the SMILES string CC(C)n1cc(nn1)C(O)=O . The InChI key for this compound is RUKMIOZCNDLJKL-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The study by Ferrini et al. (2015) highlights the utility of triazole derivatives in the synthesis of peptidomimetics and biologically active compounds. They developed a ruthenium-catalyzed protocol to create a protected version of triazole amino acids, which are then used to synthesize triazole-containing dipeptides and compounds active as HSP90 inhibitors. This underscores the role of triazole derivatives in medicinal chemistry for creating bioactive molecules (Ferrini et al., 2015).

Supramolecular Interactions of Triazoles

Schulze and Schubert (2014) review the supramolecular chemistry of 1,2,3-triazoles, emphasizing their diverse applications enabled by facile accessibility and varied supramolecular interactions. Triazoles' capability to form complexes with anions and cations through hydrogen and halogen bonding, along with coordination chemistry, showcases their importance in designing advanced materials and catalysts (Schulze & Schubert, 2014).

Rapid Synthesis of Diverse Triazoles

Castanedo et al. (2011) present a method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. This demonstrates the compound's relevance in rapidly accessing a broad array of triazole structures, further highlighting its versatility in synthetic organic chemistry (Castanedo et al., 2011).

Peptidotriazoles on Solid Phase

The work by Tornøe, Christensen, and Meldal (2002) showcases the integration of triazoles into peptide backbones or side chains via copper(I)-catalyzed cycloadditions, illustrating the compound's utility in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002).

Bioisostere of Carboxylic Acid Function

Giraudo et al. (2018) explore the 4-hydroxy-1,2,3-triazole moiety as a bioisostere of the carboxylic acid function, demonstrating its application in probing the γ-aminobutyric acid receptor binding site. This highlights triazole derivatives' potential in neuroscience research and drug development (Giraudo et al., 2018).

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazole derivatives have been associated with a variety of pharmacological activities, including antiviral and antitumor effects .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways, leading to downstream effects .

Result of Action

It’s known that 1,2,4-triazole derivatives can have various effects at the molecular and cellular level .

Propiedades

IUPAC Name |

1-propan-2-yl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)9-3-7-5(8-9)6(10)11/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXMBPUAOXJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

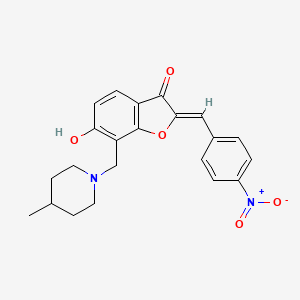

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)

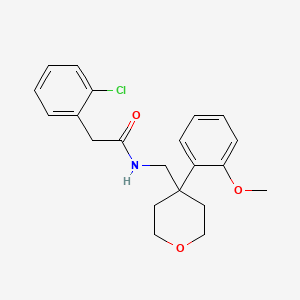

![3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol](/img/structure/B2719606.png)

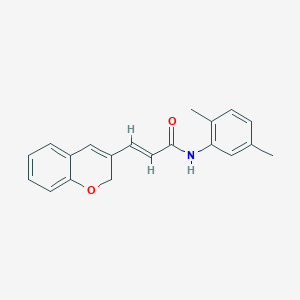

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2719613.png)

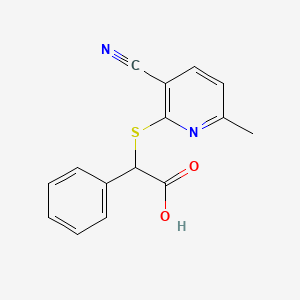

![N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2719615.png)

![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)